molecular formula C22H16N2 B8144674 2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

Cat. No.: B8144674
M. Wt: 308.4 g/mol
InChI Key: LOOBBJAIFIHGAO-UHFFFAOYSA-N
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Description

2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’‘-diyl)diacetonitrile is an organic compound known for its unique structure and properties It consists of a terphenyl core with two acetonitrile groups attached at the 4 and 4’’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’‘-diyl)diacetonitrile typically involves the reaction of 4,4’‘-dibromo-1,1’:4’,1’'-terphenyl with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired diacetonitrile compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include cyanide ions, and the reaction is typically carried out in polar solvents like DMF.

    Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used, often in the presence of a base to facilitate the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with cyanide ions would result in the formation of cyanohydrin derivatives.

Scientific Research Applications

2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile exerts its effects, particularly in chemical sensing, involves nucleophilic addition reactions. For example, when used as a cyanide sensor, the cyanide ions add to the acetonitrile groups, leading to a change in the compound’s electronic structure and resulting in a detectable signal .

Comparison with Similar Compounds

Similar Compounds

    1,4-Phenylenediacetonitrile: Similar in structure but lacks the extended terphenyl core.

    2,2’-([2,2’-Bithiophene]-5,5’-diyl)diacetonitrile: Contains a bithiophene core instead of a terphenyl core.

Uniqueness

2,2’-([1,1’:4’,1’‘-Terphenyl]-4,4’'-diyl)diacetonitrile is unique due to its terphenyl core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in chemical sensing and material science, where specific structural features are crucial for performance.

Properties

IUPAC Name

2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c23-15-13-17-1-5-19(6-2-17)21-9-11-22(12-10-21)20-7-3-18(4-8-20)14-16-24/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOBBJAIFIHGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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